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Compound of Interest

Compound Name:
Ethyl 3-bromo-1-methyl-1H-

pyrazole-4-carboxylate

CAS No.: 139308-52-4

Cat. No.: B2396706

Get Quote

Substituted pyrazole carboxylates are a pivotal class of heterocyclic compounds, forming the

structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Their

diverse biological activities and tunable electronic properties are a direct consequence of the

substitution pattern on the pyrazole ring and the nature of the carboxylate group.[1][2] For

researchers in medicinal chemistry and materials science, unambiguous structural elucidation

is paramount. This guide provides an in-depth comparison of the spectroscopic data—¹H NMR,

¹³C NMR, IR, and Mass Spectrometry—that are crucial for the characterization of these

valuable compounds. It further presents a detailed experimental protocol for their synthesis and

analysis, grounded in established laboratory practices.

The Spectroscopic Fingerprint: Decoding the
Structure of Pyrazole Carboxylates
Spectroscopic techniques provide a window into the molecular architecture of substituted

pyrazole carboxylates. Each method offers unique insights, and a combined analysis is

essential for comprehensive characterization. The following sections detail the characteristic
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spectroscopic features of this compound class and the influence of various substituents on the

observed data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is arguably the most powerful tool for elucidating the substitution pattern

on the pyrazole ring. The chemical shifts (δ) of the pyrazole ring protons are highly sensitive to

the electronic environment created by the substituents.

Key Observational Points:

Pyrazole Ring Protons: The proton at the C4 position of the pyrazole ring typically appears

as a singlet in the range of δ 7.5-8.5 ppm when the C3 and C5 positions are substituted.[3]

Its precise chemical shift is influenced by the nature of the substituents at N1, C3, and C5.

Electron-withdrawing groups will shift this proton downfield (to a higher ppm value), while

electron-donating groups will cause an upfield shift.

N-H Proton: In N-unsubstituted pyrazoles, the N-H proton signal is often broad and can be

observed over a wide chemical shift range (δ 9.0-14.0 ppm), and its visibility can be affected

by the solvent and concentration.[4] In protic solvents, this proton may undergo exchange

and become undetectable.[4]

Carboxylate Ester Protons: The protons of the ethyl or methyl ester group give rise to

characteristic signals. For an ethyl carboxylate, a quartet around δ 4.0-4.4 ppm (for the -

OCH₂- group) and a triplet around δ 1.1-1.4 ppm (for the -CH₃ group) are typically observed.

[3][5]

Substituent Protons: Protons on substituents at various positions of the pyrazole ring will

appear at their characteristic chemical shifts. For instance, a methyl group on the pyrazole

ring will typically be a singlet around δ 2.3-2.7 ppm.[3][5] Aromatic protons on a phenyl

substituent will appear in the aromatic region (δ 7.0-8.0 ppm).[3]

Comparative ¹H NMR Data for Representative Substituted Pyrazole Carboxylates:
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Compound Solvent H-4 (δ, ppm) H-5 (δ, ppm)

Other
Characteristic
Protons (δ,
ppm)

Ethyl 1-phenyl-5-

methyl-1H-

pyrazole-4-

carboxylate

DMSO-d₆ 7.99 (s) -

7.57-7.49 (m,

5H, Ar-H), 4.22

(q, 2H, OCH₂),

2.49 (s, 3H,

CH₃), 1.26 (t, 3H,

OCH₂CH₃)[3]

Ethyl 5-methyl-

1H-pyrazole-3-

carboxylate

- ~6.5 - -

Ethyl 3-amino-

1H-pyrazole-4-

carboxylate

- - 7.9 (s) -

Ethyl 5-(4-

chlorophenyl)-1H

-pyrazole-3-

carboxylate

DMSO-d₆ 7.11 (s) -

9.24 (brs, 1H,

NH), 7.76 (brs,

1H, NH), 7.41 (d,

2H), 7.27 (d, 2H),

4.02-3.96 (q,

2H), 1.11 (t, 3H)

[5]

Ethyl 5-(p-

tolyl)-1H-

pyrazole-3-

carboxylate

DMSO-d₆ 7.11 (s) -

9.22 (brs, 1H,

NH), 7.71 (brs,

1H, NH), 7.11

(m, 4H), 4.30 (q,

2H), 2.34 (s, 3H),

2.32 (s, 3H), 1.30

(t, 3H)[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹³C NMR spectroscopy provides valuable information about the carbon framework of the

molecule. The chemical shifts of the pyrazole ring carbons are indicative of the substitution

pattern and the electronic nature of the substituents.

Key Observational Points:

Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons of the pyrazole

ring are diagnostic. Typically, C3 and C5 resonate at δ 130-160 ppm, while C4 appears at a

more upfield position, around δ 95-120 ppm.[5] The presence of substituents significantly

influences these values.

Carbonyl Carbon: The carbonyl carbon of the carboxylate group is readily identified by its

characteristic downfield chemical shift in the range of δ 160-175 ppm.[5]

Carboxylate Ester Carbons: The carbons of the ester group appear at their expected

chemical shifts: the -OCH₂- carbon around δ 60-65 ppm and the -CH₃ carbon around δ 14-

18 ppm for an ethyl ester.[5]

Tautomerism Effects: In N-unsubstituted pyrazoles, annular tautomerism can lead to the

averaging of the C3 and C5 signals if the proton exchange is fast on the NMR timescale.

This can result in broadened signals or a single averaged peak.[4]

Comparative ¹³C NMR Data for Representative Substituted Pyrazole Carboxylates:
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Compoun
d

Solvent
C=O (δ,
ppm)

C3 (δ,
ppm)

C4 (δ,
ppm)

C5 (δ,
ppm)

Other
Character
istic
Carbons
(δ, ppm)

Ethyl 1-

phenyl-5-

methyl-1H-

pyrazole-4-

carboxylate

- 163.8 149.2 114.5 140.8

138.2,

129.2,

128.8,

125.2 (Ar-

C), 60.1

(OCH₂),

14.3

(OCH₂CH₃

), 11.9

(CH₃)

Ethyl 5-

methyl-1H-

pyrazole-3-

carboxylate

- ~163 ~145 ~107 ~140 -

Ethyl 5-(4-

chlorophen

yl)-1H-

pyrazole-3-

carboxylate

DMSO-d₆ 165.8 149.1 99.4 152.4

144.2,

132.2,

128.6 (Ar-

C), 69.2

(OCH₂),

14.4

(OCH₂CH₃

)[5]

Ethyl 5-(p-

tolyl)-1H-

pyrazole-3-

carboxylate

DMSO-d₆ 167.5 147.3 106.0 150.6 140.3,

136.4,

128.8,

126.8 (Ar-

C), 61.0

(OCH₂),

21.3, 18.3

(CH₃), 14.5
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(OCH₂CH₃

)[5]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within the

molecule.

Key Vibrational Bands:

N-H Stretch: For N-unsubstituted pyrazoles, a broad absorption band in the region of 3100-

3500 cm⁻¹ is characteristic of the N-H stretching vibration, often broadened due to hydrogen

bonding.

C=O Stretch: A strong and sharp absorption band in the range of 1700-1750 cm⁻¹ is a

definitive indicator of the carbonyl group of the carboxylate ester.[3] The exact position of this

band can be influenced by conjugation and the electronic effects of substituents on the

pyrazole ring.

C=N and C=C Stretches: The stretching vibrations of the C=N and C=C bonds within the

pyrazole ring typically appear in the 1400-1650 cm⁻¹ region.

C-O Stretch: The C-O stretching vibrations of the ester group are usually found in the 1100-

1300 cm⁻¹ range.

Comparative IR Data for Representative Substituted Pyrazole Carboxylates:

Validation & Comparative
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Compound
N-H Stretch
(cm⁻¹)

C=O Stretch
(cm⁻¹)

C=N, C=C
Stretches
(cm⁻¹)

C-O Stretch
(cm⁻¹)

Ethyl 1-phenyl-5-

methyl-1H-

pyrazole-4-

carboxylate

N/A 1702[3] ~1500-1600 ~1250

Ethyl 5-methyl-

1H-pyrazole-3-

carboxylate

~3200-3400 ~1720 ~1500-1600 ~1250

Ethyl 5-(4-

chlorophenyl)-1H

-pyrazole-3-

carboxylate

3428[5] 1921[5] ~1500-1600 1117[5]

Ethyl 5-(p-

tolyl)-1H-

pyrazole-3-

carboxylate

3477[5] 1729[5] 1640[5] ~1250

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound, which can be used to confirm its identity and deduce its structure.

Key Fragmentation Pathways:

Molecular Ion Peak (M⁺): The molecular ion peak is usually observable and provides the

molecular weight of the compound.

Loss of the Ester Group: A common fragmentation pathway involves the loss of the alkoxy

group (-OR) from the ester, followed by the loss of carbon monoxide (CO), leading to a

fragment corresponding to the pyrazole ring.

Cleavage of the Pyrazole Ring: The pyrazole ring itself can undergo fragmentation. A

characteristic fragmentation involves the loss of HCN or N₂.[6]
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Substituent Fragmentation: Substituents on the pyrazole ring will also undergo characteristic

fragmentation. For example, a phenyl group can lead to fragments corresponding to the

phenyl cation (m/z 77).

Expected Fragmentation for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate (MW: 230.26):

m/z 230: Molecular ion (M⁺)

m/z 185: Loss of the ethoxy group (-OC₂H₅)

m/z 157: Loss of both the ethoxy group and CO

m/z 77: Phenyl cation

Experimental Protocol: Synthesis and
Characterization of Ethyl 1-phenyl-5-methyl-1H-
pyrazole-4-carboxylate
This section provides a detailed, step-by-step methodology for the synthesis and

characterization of a representative substituted pyrazole carboxylate.

Synthesis Workflow
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Reactants

Synthesis Steps
Work-up & Purification Final Product

Ethyl Acetoacetate

Step 1: Formation of Enamine Intermediate
(Stirring at room temperature)N,N-Dimethylformamide

dimethyl acetal (DMF-DMA)

Phenylhydrazine

Step 2: Cyclocondensation
(Reflux in Ethanol)

Intermediate
Cooling, Filtration,

Washing with cold Ethanol Recrystallization from Ethanol Ethyl 1-phenyl-5-methyl-1H-
pyrazole-4-carboxylate

Click to download full resolution via product page

Caption: Synthetic workflow for ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate.

Step-by-Step Synthesis Protocol
Formation of the Enamine Intermediate:

In a round-bottom flask equipped with a magnetic stirrer, combine ethyl acetoacetate (1.0

eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).

Stir the mixture at room temperature for 2-3 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Cyclocondensation Reaction:

To the resulting enamine intermediate, add ethanol as a solvent.

Add phenylhydrazine (1.0 eq) to the reaction mixture.
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Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the

starting materials are consumed.

Work-up and Purification:

After the reaction is complete, allow the mixture to cool to room temperature.

The product will often precipitate out of the solution. If not, the volume of the solvent can

be reduced under vacuum.

Collect the solid product by vacuum filtration and wash the crystals with a small amount of

cold ethanol.

For further purification, recrystallize the crude product from ethanol to obtain pure ethyl 1-

phenyl-5-methyl-1H-pyrazole-4-carboxylate as a crystalline solid.[3]

Characterization
The synthesized compound should be characterized by the spectroscopic methods detailed

above to confirm its structure and purity. The obtained spectra should be compared with the

reference data provided in this guide and in the cited literature.

Conclusion
This guide provides a comparative framework for the spectroscopic analysis of substituted

pyrazole carboxylates, a class of compounds with significant scientific and industrial

importance. By understanding the characteristic ¹H NMR, ¹³C NMR, IR, and mass spectral

features, and by following a robust synthetic and analytical workflow, researchers can

confidently synthesize and characterize these molecules. The provided data and protocols

serve as a valuable resource for professionals in drug discovery and materials science,

facilitating the development of novel and impactful chemical entities.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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